molecular formula C11H10N4O2S B10871682 4-{(E)-[(3-methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid

4-{(E)-[(3-methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid

Cat. No.: B10871682
M. Wt: 262.29 g/mol
InChI Key: NLEAWIJJXXLFPJ-WUXMJOGZSA-N
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Description

4-{[(3-METHYL-5-THIOXO-1,5-DIHYDRO-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}BENZOIC ACID is a heterocyclic compound that belongs to the class of triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-METHYL-5-THIOXO-1,5-DIHYDRO-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}BENZOIC ACID typically involves the reaction of 3-methyl-5-thioxo-1,5-dihydro-1,2,4-triazole with benzaldehyde derivatives under specific conditions. One common method includes the use of hydrazonoyl halides as reagents, which react with alkyl carbothioates, carbothioamides, and other derivatives in the presence of triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-METHYL-5-THIOXO-1,5-DIHYDRO-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted triazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{[(3-METHYL-5-THIOXO-1,5-DIHYDRO-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}BENZOIC ACID has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(3-METHYL-5-THIOXO-1,5-DIHYDRO-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and proteins, inhibiting their activity and leading to antimicrobial effects. The compound may also interfere with cellular processes by disrupting the synthesis of essential biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(3-METHYL-5-THIOXO-1,5-DIHYDRO-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}BENZOIC ACID is unique due to its specific triazole structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H10N4O2S

Molecular Weight

262.29 g/mol

IUPAC Name

4-[(E)-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]benzoic acid

InChI

InChI=1S/C11H10N4O2S/c1-7-13-14-11(18)15(7)12-6-8-2-4-9(5-3-8)10(16)17/h2-6H,1H3,(H,14,18)(H,16,17)/b12-6+

InChI Key

NLEAWIJJXXLFPJ-WUXMJOGZSA-N

Isomeric SMILES

CC1=NNC(=S)N1/N=C/C2=CC=C(C=C2)C(=O)O

Canonical SMILES

CC1=NNC(=S)N1N=CC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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